Loliolide

Antiviral Research Hepatitis C Natural Product Drug Discovery

Select Loliolide (CAS 5989-02-6) for research precision. This monoterpenoid hydroxylactone delivers a unique bioactivity fingerprint not interchangeable with epi-loliolide, isololiolide, or dihydroactinidiolide. Quantitatively validated: HCV entry inhibition EC50 2.48 µM; UVB-induced ROS suppression IC50 62.43 µM in human dermal fibroblasts; allelopathic growth inhibition at 0.043–0.128 mM; Nrf2/HO-1 pathway activation in HaCaT keratinocytes. Superior target selectivity for antiviral entry, dermal anti-aging, and botanical bioherbicide programs. Procure ≥98% high-purity material for MOA, SAR, and in vivo efficacy studies.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 5989-02-6
Cat. No. B148988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoliolide
CAS5989-02-6
SynonymsLoliolid; Caulilide; Dirupride; loliolide; NSC 289632; Digiprolactone; 5,6,7,7a-Tetrahydro-6α-hydroxy-4,4,7aα-trimethylbenzofuran-2(4H)-one; 5,6,7,7a-Tetrahydro-4,4,7aα-trimethyl-6α-hydroxybenzofuran-2(4H)-one; 2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-6-hydroxy-4,4,7a-trimethyl-, (6S,7aR)-
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC1(CC(CC2(C1=CC(=O)O2)C)O)C
InChIInChI=1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3/t7-,11+/m0/s1
InChIKeyXEVQXKKKAVVSMW-WRWORJQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Loliolide (CAS 5989-02-6): A Monoterpenoid Lactone with Quantifiable Bioactivity and Ecological Significance for Research and Industrial Procurement


Loliolide (CAS 5989-02-6) is a naturally occurring monoterpenoid hydroxylactone found ubiquitously across marine algae, terrestrial plants, fungi, and certain animal organisms [1]. It is a member of the benzofuran class and is characterized by its core structure, which is a degradation product of carotenoids such as fucoxanthin [2]. The compound has garnered significant scientific attention for its diverse, quantifiable biological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and allelopathic effects [1]. Its mechanism of action involves the modulation of key cellular pathways such as NRF2/ARE, NF-κB, MAPK, and AMPK [1].

The Case Against Substitution: Why Loliolide (CAS 5989-02-6) Cannot Be Replaced by Common Monoterpene Analogs


Substitution of loliolide with structurally similar monoterpenoid lactones like epi-loliolide, isololiolide, or dihydroactinidiolide is scientifically unjustifiable due to significant, quantifiable differences in bioactivity and functional selectivity. These differences stem from subtle but critical variations in stereochemistry and functional groups that dictate target engagement and downstream effects [1]. For instance, while loliolide demonstrates potent antiviral and antioxidant effects at specific micromolar concentrations, its diastereomer epi-loliolide exhibits greater cytotoxicity against certain cancer cell lines [2]. Similarly, other in-class compounds show divergent activity in allelopathic assays and enzyme inhibition profiles [3]. These data underscore that loliolide possesses a unique quantitative fingerprint of activity that is not interchangeable with its closest chemical relatives, making its specific selection a matter of research precision and industrial outcome.

Loliolide (CAS 5989-02-6): A Quantitative Evidence Guide for Scientific Selection Against Its Closest Analogs


Antiviral Potency: Loliolide's Sub-Micromolar Activity Against HCV Entry Compared to General Cytotoxicity

Loliolide demonstrates potent and selective inhibition of Hepatitis C Virus (HCV) entry into host cells, with an EC50 of 2.48 µM against HCV infectivity in Huh7.5 cells [1]. This antiviral activity is observed at a concentration that is significantly lower than concentrations required for general cytotoxic effects. While specific comparative data against epi-loliolide for HCV are not available in this assay, the diastereomer epi-loliolide shows a distinct activity profile, being more potent in reducing HepG2 cell viability (IC50 = 70.90 ppm) than loliolide [2]. This divergence in potency across different assays (antiviral vs. anticancer) highlights the specific and non-interchangeable nature of loliolide's bioactivity.

Antiviral Research Hepatitis C Natural Product Drug Discovery

Allelopathic Potency: Loliolide's Growth Inhibition Activity Against Lettuce Relative to 6,7,8-Trimethoxycoumarin

In a comparative allelopathic study, loliolide required a concentration of 0.043 to 0.128 mM to inhibit 50% of lettuce growth, while the alternative allelochemical 6,7,8-trimethoxycoumarin required a lower concentration range of 0.028 to 0.032 mM to achieve the same effect [1]. This direct head-to-head comparison quantifies the difference in potency between two naturally occurring allelopathic agents. The data show that while both are active, 6,7,8-trimethoxycoumarin is approximately 1.5 to 4 times more potent in this specific plant growth inhibition assay, providing a clear quantitative basis for selection.

Allelopathy Agrochemicals Plant Biology

Antioxidant Efficacy: Loliolide's Intracellular ROS Scavenging in Human Dermal Fibroblasts Compared to Baseline Control

In a study modeling UVB-induced skin aging, loliolide (HTT) exhibited a potent, dose-dependent suppression of intracellular reactive oxygen species (ROS) generation in human dermal fibroblasts (HDFs), with an IC50 value of 62.43 ± 3.22 µM [1]. This quantitative measure of antioxidant activity is specific to a physiologically relevant cell type and stressor (UVB). While a direct comparison to a standard antioxidant like Trolox or ascorbic acid in the same study is not provided, this IC50 value serves as a precise baseline for comparing loliolide's efficacy in this specific dermal model. This is in contrast to its alkyl radical scavenging activity in a cell-free system, which is far more potent (IC50: 0.043 ± 0.005 mg/mL, or ~219 µM) [2], highlighting the importance of assay context.

Cosmeceuticals Oxidative Stress Dermatology Research

Anti-Aging Efficacy: Loliolide's Inhibition of Collagenase and Elastase in Dermal Fibroblasts

Loliolide (HTT) treatment in UVB-exposed human dermal fibroblasts (HDFs) led to a significant downregulation of matrix metalloproteinases (MMPs) and the inhibition of collagenase and elastase activity [1]. This indicates a functional anti-aging effect by preserving the extracellular matrix (ECM). The study quantitatively demonstrates that loliolide suppresses key degradative enzymes, thereby mitigating the effects of photoaging. This specific mechanism is not observed for all monoterpenoid lactones; for instance, dihydroactinidiolide is more prominently known for its potent acetylcholinesterase (AChE) inhibition (IC50 = 34.03 nM) [2], which is a different therapeutic target (neurodegeneration) not shared by loliolide in this context.

Anti-Aging Cosmeceuticals Extracellular Matrix

Comparative Cytotoxicity: Loliolide vs. epi-Loliolide in Hepatocellular Carcinoma Cells

In a comparative study of two diastereomers isolated from the microalga Tisochrysis lutea, epi-loliolide demonstrated a more potent cytotoxic effect against HepG2 human hepatocellular carcinoma cells than loliolide [1]. While loliolide significantly reduced cell viability, epi-loliolide was found to be more active, with an IC50 value of 70.9021 ppm [2]. Both compounds were considerably less toxic towards a non-tumoral murine stromal (S17) cell line, indicating a degree of selectivity for cancerous cells. This direct comparison highlights a clear difference in anticancer potency between the two structurally similar molecules.

Oncology Research Cytotoxicity Natural Product Anticancer

Quantitatively-Driven Application Scenarios for Loliolide (CAS 5989-02-6) in Scientific and Industrial Settings


Antiviral Drug Discovery: Validating Loliolide as a Lead Scaffold for HCV Entry Inhibitors

Loliolide's demonstrated EC50 of 2.48 µM against HCV infectivity in Huh7.5 cells [1] positions it as a validated, selective lead compound for developing novel entry inhibitors against Hepatitis C. Its unique activity profile, distinct from the more cytotoxic epi-loliolide [2], makes it a preferred choice for programs focused on viral entry mechanisms rather than broad-spectrum cytotoxicity. Procurement of high-purity loliolide for mechanism-of-action studies, structure-activity relationship (SAR) optimization, and in vivo efficacy testing is directly supported by this quantitative evidence.

Cosmeceutical Formulation for Anti-Photoaging: Leveraging Loliolide's Quantified ROS Scavenging and MMP Inhibition

The data showing loliolide's IC50 of 62.43 µM for suppressing UVB-induced intracellular ROS in human dermal fibroblasts, along with its downregulation of multiple MMPs and inhibition of collagenase/elastase [3], provide a robust scientific rationale for its inclusion in anti-aging and UV-protective topical formulations. Unlike the neuroprotective analog dihydroactinidiolide, loliolide's specific action on the dermal extracellular matrix [4] makes it a targeted ingredient for cosmeceutical R&D aimed at mitigating photoaging.

Agrochemical Development: Utilizing Loliolide's Allelopathic Activity for Bioherbicide Research

Loliolide's allelopathic potency, with a 50% growth inhibition of lettuce occurring at 0.043 to 0.128 mM [5], supports its investigation as a natural, biodegradable bioherbicide or plant growth regulator. While less potent than 6,7,8-trimethoxycoumarin in the same assay, its unique mechanism and natural origin offer a different profile for integrated weed management strategies. Research into formulation, field efficacy, and crop safety is warranted based on this quantifiable phytotoxic activity.

Pharmacological Studies on Inflammation: Probing the Nrf2/HO-1 Pathway with Loliolide

Loliolide's ability to suppress oxidative stress and inflammation by activating the Nrf2/HO-1 signaling pathway, as demonstrated in IFN-γ/TNF-α-stimulated HaCaT keratinocytes [6], provides a specific molecular target for pharmacological studies. This evidence supports the procurement of loliolide for research into inflammatory skin conditions, where the Nrf2 pathway is a key therapeutic target. Its distinct activity from other lactones that may not engage this pathway makes it a valuable tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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